An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- . Due to the limited availability of direct experimental data for this specific molecule, this document leverages advanced in silico predictive modeling to establish a baseline of its key characteristics. This guide is designed to be a practical resource, not only presenting the predicted data but also providing detailed, field-proven experimental protocols for the empirical validation of these properties. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this document serves as an essential tool for researchers engaged in the synthesis, characterization, and application of this and similar N-sulfonylpyrrole derivatives in drug discovery and development.
Introduction and Molecular Overview
The compound 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- belongs to the class of N-sulfonylated pyrroles. The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of natural products and pharmaceutically active compounds, prized for its unique electronic properties and ability to participate in hydrogen bonding. The attachment of a sulfonyl group to the pyrrole nitrogen significantly influences the ring's electron density, often serving as a key modulating group in medicinal chemistry[1][2].
The structure is characterized by a central pyrrole ring, N-substituted with a sulfonyl bridge connected to a 2-(methylamino)phenyl moiety. This combination of a flexible alkyl-amino chain, a rigid aromatic ring, and a strongly electron-withdrawing sulfonyl group suggests a molecule with a nuanced profile of solubility, lipophilicity, and acid-base properties. Understanding these physicochemical characteristics is paramount as they directly govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a therapeutic candidate.
This guide will first present the predicted physicochemical data, followed by a detailed exposition of the experimental methodologies required to determine these values empirically.
Molecular Structure
Caption: 2D structure of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-.
Predicted Physicochemical Properties
The following properties were calculated using the SwissADME web tool, a robust platform for in silico prediction of physicochemical and pharmacokinetic parameters[3][4][5][6]. These values provide a critical starting point for experimental design.
Table 1: Key Physicochemical and Lipophilicity Data (in silico)
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₃N₃O₂S | Defines the elemental composition and exact mass. |
| Molecular Weight | 267.31 g/mol | Influences diffusion and transport across membranes. Values <500 g/mol are favored for oral bioavailability (Lipinski's Rule). |
| Consensus Log P | 1.85 | A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 71.45 Ų | Estimates the surface area of polar atoms. Values <140 Ų are generally associated with good cell permeability. |
| ESOL Log S (Aqueous Solubility) | -2.81 | Predicts the logarithm of the molar solubility in water. This value corresponds to a predicted solubility of ~1.55 mg/mL, indicating moderate solubility. |
| Hydrogen Bond Acceptors | 5 | The number of atoms that can accept a hydrogen bond. Values ≤10 are favored by Lipinski's Rule. |
| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. Values ≤5 are favored by Lipinski's Rule. |
| Number of Rotatable Bonds | 4 | A measure of molecular flexibility, which can impact binding affinity and bioavailability. |
Authoritative Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties. These protocols are designed to be self-validating and are based on established industry standards.
Melting Point Determination via Capillary Method
The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities tend to depress and broaden the melting range[4][7][8].
Methodology:
-
Sample Preparation: Finely crush a small amount of the dry compound into a powder.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm[7].
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).
-
Rapid Determination (Optional but Recommended): Conduct an initial rapid heating (5-10°C per minute) to find the approximate melting point[7]. Allow the apparatus to cool.
-
Accurate Determination: Insert a fresh sample. Heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to approximately 2°C per minute[7].
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.
-
Replicates: Perform the measurement in triplicate to ensure consistency.
Caption: Workflow for melting point determination.
Aqueous Solubility Determination via Shake-Flask Method
Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility[1][9][10]. The pH-solubility profile should be determined across a physiologically relevant range (pH 1.2 to 6.8)[9].
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at a minimum of three pH conditions: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[9].
-
Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials. The goal is to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Place the vials in a mechanical shaker or agitator set to a constant temperature, typically 37 ± 1°C to mimic physiological conditions[9]. Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration of the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L. The lowest measured solubility across the pH range is used for Biopharmaceutics Classification System (BCS) classification[10].
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) defines the extent of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination[3][11][12].
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10)[3].
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water or a co-solvent system like methanol/water if solubility is low) to a known concentration (e.g., 1-10 mM)[11][13].
-
Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO₂[3].
-
Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This point can be precisely identified from the inflection point of the first derivative of the titration curve (ΔpH/ΔV)[14].
Caption: Logic flow for pKa determination by potentiometric titration.
Lipophilicity (Log P) Determination via RP-HPLC
The octanol-water partition coefficient (Log P) is the primary measure of a compound's lipophilicity. While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust, high-throughput alternative that correlates retention time with Log P[6].
Methodology:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Curve: Prepare a series of standard compounds with well-established, literature-reported Log P values. Inject each standard and record its retention time (t_R_).
-
Capacity Factor Calculation: For each standard, calculate the capacity factor (k') using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).
-
Correlation Plot: Plot the logarithm of the capacity factor (log k') for the standards against their known Log P values. A linear relationship should be observed.
-
Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system under the same conditions, and determine its retention time and log k'.
-
Log P Determination: Interpolate the log k' of the test compound onto the calibration curve to determine its experimental Log P value.
Conclusion
This guide establishes a foundational physicochemical profile for 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- through state-of-the-art in silico prediction. The predicted properties—moderate lipophilicity, good polar surface area, and adherence to Lipinski's guidelines—suggest that this compound possesses a promising drug-like profile. However, these computational values must be viewed as a starting point. The true characterization of this molecule relies on empirical validation. The detailed experimental protocols provided herein offer a clear and authoritative pathway for researchers to accurately measure melting point, aqueous solubility, pKa, and Log P. By integrating predictive data with rigorous experimental methodology, drug development professionals can confidently advance the characterization and optimization of this and related chemical entities.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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